methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of a pyridazine ring fused with a cyclopentane ring, a piperidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium sulfide for cyclization and various amines for substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in areas like antimicrobial and anticancer research.
Mechanism of Action
The mechanism of action of methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone share the pyridazine core and exhibit a range of biological activities, including anti-inflammatory and anticancer effects.
Piperidine Derivatives: Compounds like piperidine alkaloids are known for their pharmacological properties, including analgesic and antipsychotic effects.
Thiazole Derivatives: Compounds like thiazole antibiotics are known for their antimicrobial properties.
Uniqueness
Methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate is unique due to its combination of three distinct heterocyclic rings. This structural complexity may confer unique biological activities and chemical properties that are not observed in simpler analogs.
Properties
IUPAC Name |
methyl 2-[[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-26-17(25)14-10-27-18(19-14)20-16(24)11-5-7-23(8-6-11)15-9-12-3-2-4-13(12)21-22-15/h9-11H,2-8H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBJPJNDCPBPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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